molecular formula C11H12ClNO4 B1663928 1,3-DIOXANE, 2-(p-CHLOROPHENYL)-5-METHYL-5-NITRO- CAS No. 7401-30-1

1,3-DIOXANE, 2-(p-CHLOROPHENYL)-5-METHYL-5-NITRO-

Cat. No. B1663928
CAS RN: 7401-30-1
M. Wt: 257.67 g/mol
InChI Key: MMHGEVPLISXPCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Dioxane, 2-(p-chlorophenyl)-5-methyl-5-nitro- is a bioactive chemical.

Scientific Research Applications

Configurational Analysis

Nitro-substituted 1,3-dioxanes exhibit potential biological activity. A study by Sohár et al. (1984) synthesized these compounds and analyzed their configurations using NMR spectroscopy, focusing on their isomers and the changes in component ratios over time (Sohár et al., 1984).

Ring Transformation in Synthesis

Spinelli et al. (1992) reported a novel ring transformation technique, converting 6-p-chlorophenyl-3-methyl-5-nitrosoimidazo[2,1-b]thiazole into a new condensed ring system using dilute hydrochloric acid in dioxane. This process ascertained the molecular structure of the product via various physical methods (Spinelli et al., 1992).

Synthesis of Chloramphenicol

Hazra et al. (1997, 2010) explored the synthesis of Chloramphenicol, utilizing 4-Phenyl-5-amino-1,3-dioxane as an intermediate. Their process involved several steps, including nitration, regioselective acylative cleavage, and dichloroacetylation (Hazra et al., 1997), (Hazra et al., 2010).

Conformational Studies

Kraiz (1985) examined the conformation of 5,5-disubstituted 2,2-dimethyl-1,3-dioxanes. The study revealed that the 1,3-dioxane ring primarily adopts a chair conformation, influenced by the nature of the substituents at the C(5) atom (Kraiz, 1985).

Photooxygenation Studies

Gollnick et al. (1993) investigated the photooxygenation of 1,1-diarylethylenes in acetonitrile. They found that the presence of electron-donating substituents in certain aryl groups led to the formation of 3,3,6,6-tetraaryl-1,2-dioxanes in high yields (Gollnick et al., 1993).

Antitumor Properties

Kon’kov et al. (1998) synthesized 1,3-dioxan- and 1,3-propane diol derivatives of alkyl nitrosourea and studied their antitumor effects. They observed a pronounced influence on a wide range of transplantable tumors, highlighting the significance of specific atom substituents in the 1,3-dioxan cycle (Kon’kov et al., 1998).

Synthesis of Amino Derivatives

Zelikman et al. (1971) developed a method for preparing amino derivatives of 1,3-dioxanes in the furan series. This technique facilitated obtaining amino compounds without destroying the furan and dioxane rings (Zelikman et al., 1971).

properties

CAS RN

7401-30-1

Product Name

1,3-DIOXANE, 2-(p-CHLOROPHENYL)-5-METHYL-5-NITRO-

Molecular Formula

C11H12ClNO4

Molecular Weight

257.67 g/mol

IUPAC Name

2-(4-chlorophenyl)-5-methyl-5-nitro-1,3-dioxane

InChI

InChI=1S/C11H12ClNO4/c1-11(13(14)15)6-16-10(17-7-11)8-2-4-9(12)5-3-8/h2-5,10H,6-7H2,1H3

InChI Key

MMHGEVPLISXPCY-UHFFFAOYSA-N

SMILES

CC1(COC(OC1)C2=CC=C(C=C2)Cl)[N+](=O)[O-]

Canonical SMILES

CC1(COC(OC1)C2=CC=C(C=C2)Cl)[N+](=O)[O-]

Appearance

Solid powder

Other CAS RN

7401-30-1

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

1,3-Dioxane, 2-(p-chlorophenyl)-5-methyl-5-nitro-

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-DIOXANE, 2-(p-CHLOROPHENYL)-5-METHYL-5-NITRO-
Reactant of Route 2
Reactant of Route 2
1,3-DIOXANE, 2-(p-CHLOROPHENYL)-5-METHYL-5-NITRO-
Reactant of Route 3
1,3-DIOXANE, 2-(p-CHLOROPHENYL)-5-METHYL-5-NITRO-
Reactant of Route 4
Reactant of Route 4
1,3-DIOXANE, 2-(p-CHLOROPHENYL)-5-METHYL-5-NITRO-
Reactant of Route 5
1,3-DIOXANE, 2-(p-CHLOROPHENYL)-5-METHYL-5-NITRO-
Reactant of Route 6
1,3-DIOXANE, 2-(p-CHLOROPHENYL)-5-METHYL-5-NITRO-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.